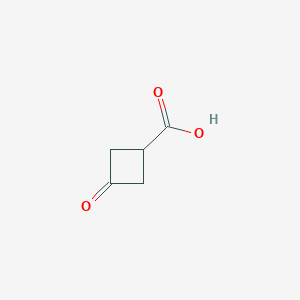

3-Oxocyclobutanecarboxylic acid

描述

Significance of Cyclobutane (B1203170) Ring Systems in Organic Chemistry

Cyclobutane and its derivatives are integral components in the toolkit of synthetic organic chemists. Their importance stems from a combination of unique structural features and inherent reactivity, which allows for a diverse array of chemical transformations.

The cyclobutane ring is characterized by a four-carbon framework that deviates significantly from the ideal tetrahedral bond angle of 109.5 degrees. fiveable.memasterorganicchemistry.com In a planar conformation, the internal bond angles would be 90 degrees, leading to substantial angle strain. fiveable.memasterorganicchemistry.com This inherent strain, a combination of angle and torsional strain, makes cyclobutane rings more reactive and susceptible to ring-opening reactions compared to their larger cycloalkane counterparts. fiveable.mersc.orglibretexts.org The high ring strain is a key factor that provides a thermodynamic driving force for many reactions involving cyclobutane derivatives. fiveable.mersc.org The C-C bonds in cyclobutane are also noted to be weaker than those in typical alkanes, contributing to their synthetic utility. dalalinstitute.com Furthermore, the cyclobutane moiety can introduce conformational rigidity into a molecule, which can be advantageous in the design of biologically active compounds. researchgate.net

The strain energies of various cycloalkanes are presented in the table below:

| Cycloalkane | Strain Energy (kcal/mol) |

| Cyclopropane | 27.6 |

| Cyclobutane | 26.3 |

| Cyclopentane (B165970) | 6.5 |

| Cyclohexane | 0 |

This data highlights the significant strain present in three- and four-membered rings compared to the relatively strain-free cyclohexane. masterorganicchemistry.comlibretexts.org

Overview of 3-Oxocyclobutanecarboxylic Acid as a Versatile Intermediate

This compound, with the chemical formula C5H6O3, is a white to off-white solid compound that serves as a valuable building block in organic synthesis. lookchem.comchemicalbook.comguidechem.com Its structure incorporates both a ketone and a carboxylic acid functional group on a strained cyclobutane ring, making it a highly reactive and versatile intermediate. guidechem.com This unique combination of features allows for a wide range of chemical modifications, making it a key component in the synthesis of more complex molecules across various industries. lookchem.comguidechem.com

This compound is a very important pharmaceutical intermediate, widely used in the synthesis of numerous active pharmaceutical ingredients (APIs). chemicalbook.comarborpharmchem.comgoogle.com Its incorporation into drug candidates can influence their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles. lookchem.com The rigid cyclobutane scaffold can help to position key pharmacophores in a specific orientation for optimal interaction with biological targets. researchgate.net This intermediate is utilized in the development of a wide array of therapeutic agents, including kinase inhibitors, Janus kinase (JAK) inhibitors, CETP inhibitors, MDM2 antagonists, PDE10 inhibitors, and thrombin inhibitors. chemicalbook.comarborpharmchem.comgoogle.com For instance, it is a key starting material for the synthesis of Abrocitinib, a drug approved for the treatment of atopic dermatitis. chemicalbook.com

Some examples of therapeutic areas where this compound is used as an intermediate are listed below:

| Therapeutic Area | Target/Drug Class |

| Autoimmune & Inflammatory Diseases | JAK Inhibitors (e.g., Abrocitinib), ACK1 Antibody |

| Oncology | MDM2 Antagonists, Kinase Inhibitors |

| Cardiovascular Disease | CETP Inhibitors, Thrombin Inhibitors |

| Neurological Disorders | PDE10 Inhibitors |

The utility of this compound extends beyond the pharmaceutical industry into the agrochemical and specialty chemical sectors. lookchem.comguidechem.com In agrochemical synthesis, it serves as a building block for the creation of novel pesticides and other crop protection agents. lookchem.com Its unique structural features can contribute to the development of more potent and environmentally benign agrochemicals. lookchem.com In the realm of specialty chemicals, this compound finds application in the production of materials such as additives, coatings, and polymers, where its incorporation can lead to materials with unique and desirable properties. lookchem.com

The field of materials science, particularly in the development of organic electronics, has also found applications for this compound. It is used as an intermediate in the synthesis of organic light-emitting diode (OLED) materials. chemicalbook.com OLEDs are a crucial technology in modern displays and lighting, and their performance is highly dependent on the properties of the organic materials used. sunfinelabs.comtopmostchemical.com While the specific role of this compound in OLED intermediates is less detailed in publicly available literature, its function as a building block allows for the construction of the complex organic molecules that are essential for the light-emitting layers in OLED devices. chemicalbook.comsunfinelabs.com These intermediates are key to developing OLED materials with improved efficiency, stability, and color purity. topmostchemical.com

Research Landscape and Current Directions in this compound Chemistry

The research landscape surrounding this compound is dynamic, primarily driven by its significance as a crucial building block and intermediate in organic synthesis. lookchem.com Its unique strained four-membered ring structure, combined with the ketone and carboxylic acid functionalities, makes it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds. lookchem.com Current research is largely concentrated on its application in medicinal chemistry and the development of more efficient and scalable synthetic routes. patsnap.comgoogle.com

A significant area of contemporary research focuses on the utilization of this compound as a key intermediate in the synthesis of a wide array of pharmaceutical agents. patsnap.comchemicalbook.com It is extensively used in the creation of various inhibitors, which are critical in the treatment of numerous diseases. chemicalbook.com The compound's structure is particularly suited for incorporation into drug molecules to potentially enhance their efficacy, selectivity, and pharmacokinetic profiles. lookchem.com

Beyond pharmaceuticals, research is also exploring the applications of this compound in the agrochemical industry for creating new pesticides and in the production of specialty chemicals like additives and polymers. lookchem.com The versatility of this compound ensures that it remains a subject of interest for developing innovative materials with unique properties. lookchem.com

Detailed Research Findings

The following tables summarize key areas of application and synthetic approaches for this compound based on recent research and patent literature.

Table 1: Applications in Medicinal Chemistry This table details the classes of therapeutic agents synthesized using this compound as a key intermediate.

| Therapeutic Target/Drug Class | Specific Examples/Mentions | Research Focus | Source |

| Kinase Inhibitors | Janus kinase (JAK) inhibitors, ACK1 antibody | Development of treatments for autoimmune diseases and cancer. google.comchemicalbook.com | google.comchemicalbook.com |

| Thrombin Inhibitors | Not specified | Synthesis of anticoagulants for thrombosis-related conditions. | patsnap.comchemicalbook.com |

| Antitumor Drugs | MDM2 antagonists | Development of novel cancer therapies. google.comchemicalbook.com | google.comchemicalbook.com |

| Other Inhibitors | CETP inhibitors, PDE10 inhibitors | Used in various therapeutic areas. | google.comchemicalbook.com |

| Specific Approved Drug | Abrocitinib | Treatment of atopic dermatitis. chemicalbook.com | chemicalbook.com |

Table 2: Overview of Synthetic Research Directions This table outlines different synthetic strategies and their objectives as reported in chemical literature and patents.

| Synthetic Approach | Starting Materials | Key Reagents/Conditions | Reported Advantages/Objectives | Source |

| Hydrolysis of Diesters | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | Hydrochloric acid (HCl), heat | A common laboratory-scale synthesis method. | guidechem.com |

| Oxidation | 3-methylcyclobutane carboxylic acid | Sodium periodate, potassium dihydrocinnamate | Aims for conversion under controlled temperatures. | guidechem.com |

| Multi-step Synthesis from Malonates | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | Potassium tert-butoxide, DMF, HCl | Focuses on providing a scalable industrial process with high purity. patsnap.combrainly.ingoogle.com | patsnap.combrainly.ingoogle.com |

| Route from Dicyano Compounds | Acetone (B3395972), bromine, malononitrile (B47326) | Sodium iodide, tetrabutylammonium (B224687) bromide (TBAB), HCl | Aims to avoid highly toxic reagents and reduce costs through recyclable solvents. google.comchemicalbook.com | google.comchemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-oxocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-3(2-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENOFRJPUPTEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406767 | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23761-23-1 | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Oxocyclobutanecarboxylic Acid and Its Derivatives

Historical Context of Cyclobutanone (B123998) Synthesis Pertinent to 3-Oxocyclobutanecarboxylic Acid

The inherent ring strain of the cyclobutane (B1203170) ring makes its formation a challenging endeavor in organic synthesis. baranlab.org Nevertheless, this strain also imparts unique reactivity, making cyclobutane derivatives, including cyclobutanones, highly useful building blocks. baranlab.org

Early Approaches and Their Limitations

Early syntheses of cyclobutanones often involved methods that were not broadly applicable or suffered from significant drawbacks. These included intramolecular cyclizations, which were often limited by the availability of suitable precursors, and ring expansion reactions of cyclopropanes, which could be complex to execute. organic-chemistry.orgnih.gov One of the classical methods, the [2+2] cycloaddition of olefins, particularly photochemical cycloadditions, provided a direct route to the cyclobutane core. baranlab.orgnih.gov However, these reactions often required specialized equipment and could lead to a mixture of products, complicating purification. nih.gov Furthermore, many early methods were not amenable to the direct synthesis of functionalized cyclobutanones like this compound, necessitating multi-step sequences that were often inefficient.

Evolution of Ring-Forming Strategies

Over the years, chemists have developed more refined and versatile strategies for constructing the cyclobutane ring. researchgate.net These include transition metal-catalyzed [2+2] cycloadditions, which offer better control over stereochemistry and regioselectivity compared to their photochemical counterparts. baranlab.org Ring-expansion reactions have also seen significant advancements. For instance, the ring expansion of cyclopropanols and their derivatives has become a reliable method for accessing cyclobutanones. organic-chemistry.orgnih.gov Similarly, rearrangements of other small ring systems, such as oxaspiropentanes, have provided alternative pathways to cyclobutanone derivatives. nih.gov The development of these more controlled and predictable ring-forming reactions has been crucial for the synthesis of complex cyclobutane-containing molecules, including the precursors to this compound.

Contemporary Synthetic Routes to this compound

Modern synthetic efforts towards this compound focus on convergent and efficient multi-step syntheses from readily available starting materials. These routes are designed to be scalable and avoid the use of highly toxic or expensive reagents.

Multi-step Convergent Syntheses from Simple Precursors

The first step involves the reaction of acetone (B3395972) and bromine in ethanol (B145695) to produce 1,3-dibromoacetone (B16897). google.com Subsequently, a cyclization reaction between 1,3-dibromoacetone and malononitrile (B47326) is carried out in dimethylformamide (DMF) with potassium carbonate as the base, sodium iodide as an activator, and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. google.com This step yields 3,3-dicyanocyclobutanone. google.com Finally, acidic hydrolysis of the dicyano compound with hydrochloric acid affords the target molecule, this compound. google.com This pathway has been shown to produce the final product with a purity of 99-99.2% and a yield of 52-68%. google.com

Table 1: Reaction Conditions for Acetone, Bromine, and Malononitrile Mediated Synthesis

| Step | Reactants | Solvent | Catalyst/Activator | Temperature (°C) | Reaction Time (h) |

| 1. Bromination | Acetone, Bromine | Ethanol | - | Room Temperature | 10-16 |

| 2. Cyclization | 1,3-Dibromoacetone, Malononitrile | DMF | K₂CO₃, NaI, TBAB | 60-90 | 16-24 |

| 3. Hydrolysis | 3,3-Dicyanocyclobutanone | 1-6M HCl | - | 70-100 (Reflux) | 16-24 |

Source: CN103232340A google.com

Another effective contemporary route involves the cyclization of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane. patsnap.comgoogle.com This method is advantageous due to its relatively few steps and simple post-reaction workup, leading to a high-purity product. patsnap.comgoogle.com

The synthesis begins with the reaction of diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane in DMF with potassium tert-butoxide as the base. patsnap.comgoogle.com This initial step forms 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester. patsnap.comguidechem.com The subsequent and final step is the hydrolysis and decarboxylation of this intermediate using concentrated hydrochloric acid to yield this compound. patsnap.comgoogle.comguidechem.com This process has been reported to be suitable for large-scale industrial production. google.com

Table 2: Reaction Conditions for Diisopropyl Malonate and 2,2-Dimethoxy-1,3-dibromopropane Cyclization

| Step | Reactants | Solvent | Base | Temperature (°C) | Reaction Time |

| 1. Cyclization | Diisopropyl malonate, 2,2-Dimethoxy-1,3-dibromopropane | DMF | Potassium tert-butoxide | -5 to 140 | Several days |

| 2. Hydrolysis | 3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester | Concentrated HCl, Water | - | 75-106 | Several hours |

Source: CN105037130A, What is the synthesis route of this compound? - FAQ - Guidechem patsnap.comguidechem.com

Expedient and Scalable Production Methods

The industrial production of this compound has seen significant advancements aimed at improving efficiency and scalability.

The optimization of reaction conditions is a key focus in the synthesis of this compound to enhance both purity and yield. One method involves the hydrolysis of 3,3-dicyano cyclobutanone using hydrochloric acid. By adjusting the reaction temperature and time, significant improvements in yield can be achieved. For instance, refluxing 3,3-dicyano cyclobutanone with 6M hydrochloric acid for 24 hours at temperatures of 80°C, 90°C, or 100°C consistently results in a high yield of 92% after recrystallization from methyl tertiary butyl ether. google.com Another approach starts from diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, which upon reaction with 20% hydrochloric acid under reflux for 60 hours, yields this compound. chemicalbook.com This method, however, requires a longer reaction time.

A different synthetic route utilizes 1,3-dihydroxy acetone, which is first condensed with trimethyl orthoformate. The resulting intermediate undergoes a Mitsunobu reaction with a malonate, followed by hydrolysis, decarboxylation, and deprotection under acidic conditions to give the final product. wipo.int This process is noted for its high yield and use of readily available starting materials. wipo.int

Furthermore, a multi-step synthesis starting from acetone, bromine, and malononitrile has been developed. google.com This process uses ethanol, DMF, and water as solvents, with sodium iodide as an activator and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. google.com This method is reported to produce this compound with a purity of 99-99.2% and a yield of 52-68%. google.com

| Starting Material | Reagents and Conditions | Yield | Purity | Reference |

| 3,3-dicyano cyclobutanone | 6M HCl, 80-100°C, 24h | 92% | High (after recrystallization) | google.com |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl, reflux, 60h | 96.8% (crude) | Not specified | chemicalbook.com |

| 1,3-dihydroxy acetone | 1. Trimethyl orthoformate 2. Malonate (Mitsunobu) 3. Acidic hydrolysis | High | Not specified | wipo.int |

| Acetone, bromine, malononitrile | 1. Ethanol 2. DMF, water, NaI, TBAB 3. HCl | 52-68% | 99-99.2% | google.com |

Solvent selection and catalysis are critical factors in the industrial synthesis of this compound, influencing reaction rates, product purity, and environmental impact. In one process, a phase-transfer catalyst, tetrabutylammonium bromide (TBAB), is employed alongside sodium iodide as an activator, with a solvent system of ethanol, DMF, and water. google.com This approach facilitates the reaction between the organic and aqueous phases, leading to a more efficient synthesis. The use of recyclable solvents like ethanol, DMF, and toluene (B28343) is also highlighted as a means to reduce the emission and processing costs of toxic reagents, aligning with green chemistry principles. google.com

Another method employs ozonation as a key step, replacing the use of highly toxic osmium tetroxide. google.com In this process, 3-benzylidene cyclobutylcarboxylic acid is dissolved in methylene (B1212753) dichloride and cooled to a low temperature (e.g., -78°C) before ozone is passed through the solution. google.com This highlights a move towards safer and more environmentally friendly reagents in industrial applications.

The choice of solvent also plays a crucial role in purification. For example, after the hydrolysis of 3,3-dicyano cyclobutanone, toluene is used for washing, and methyl tertiary butyl ether is used for recrystallization to obtain a pure product. google.com In other methods, dichloromethane (B109758) and n-heptane are used for extraction and recrystallization. google.com

Synthesis of Key this compound Derivatives

The versatile nature of this compound allows for its conversion into various important derivatives, such as acid chlorides and esters. guidechem.com

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis, providing a more reactive intermediate for subsequent reactions.

In a laboratory setting, this compound can be converted into its corresponding acid chloride, 3-oxocyclobutanecarbonyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid's hydroxyl group is transformed into a better leaving group, which is then displaced by a chloride ion. libretexts.org

Esterification is a common derivatization of carboxylic acids, and various methods exist to produce esters of this compound.

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org For instance, reacting this compound with methanol (B129727) or ethanol in the presence of an acid catalyst like sulfuric acid would yield the corresponding methyl or ethyl ester. masterorganicchemistry.comcommonorganicchemistry.com This method is particularly suitable for simple alcohols that can be used in large excess. libretexts.orgcommonorganicchemistry.com

For the synthesis of more sterically hindered esters, such as tert-butyl esters, or for substrates that are sensitive to strong acids, alternative methods are employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for producing tert-butyl esters. commonorganicchemistry.comorgsyn.org Another approach involves the reaction of the carboxylic acid with trimethylsilyldiazomethane (B103560) (TMS-CHN₂) to form methyl esters. commonorganicchemistry.com Additionally, alkylation of the carboxylate anion with an alkyl halide, like iodomethane (B122720) for methyl esters, provides another route, though it may lead to alkylation at other nucleophilic sites. commonorganicchemistry.com The synthesis of tert-butyl esters can also be achieved by treating the carboxylic acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. organic-chemistry.org

Preparation of Chiral Intermediates from this compound

The synthesis of chiral intermediates from this compound is a critical step in the development of various pharmaceuticals. nih.gov Biocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of these valuable compounds. nih.gov This approach utilizes enzymes or whole-cell microorganisms to catalyze chemical transformations with high stereoselectivity, often under mild and environmentally friendly conditions. nih.gov

One notable application is in the production of chiral alcohols, which are versatile building blocks in organic synthesis. The reduction of the ketone functionality in this compound and its derivatives can be achieved with high enantiomeric excess using ketoreductases. For instance, studies have shown that certain yeast strains can reduce aromatic β-ketoesters, which share structural similarities with derivatives of this compound, to the corresponding (S)-alcohols with high conversion rates and enantioselectivity. unimi.it The efficiency of these biotransformations can be influenced by factors such as substrate concentration and the presence of co-substrates like glucose, which aids in cofactor regeneration. unimi.it

Furthermore, the development of recombinant enzymes, such as the NADPH-dependent ketoreductase KRED1-Pglu from Pichia glucozyma, has expanded the scope of biocatalytic reductions. unimi.it This enzyme has demonstrated a preference for sterically demanding substrates, often yielding products with high stereoselectivity. unimi.it The ability to overexpress such enzymes in host organisms like E. coli facilitates their large-scale production and application in industrial processes. unimi.it

The chirality of drug intermediates is a crucial determinant of their therapeutic efficacy and safety, with a significant majority of currently marketed drugs being chiral. nih.gov The use of biocatalysis to produce enantiopure intermediates from precursors like this compound aligns with the principles of green chemistry and offers a sustainable alternative to traditional chemical synthesis. nih.gov

Novel Synthetic Transformations Involving this compound Scaffold

The strained four-membered ring of this compound provides a unique platform for novel synthetic transformations, enabling the construction of complex molecular architectures.

Strain-Release Functionalization and Ring-Opening Reactions

The inherent ring strain in cyclobutane derivatives is a driving force for a variety of chemical reactions. Strain-release functionalization leverages this potential energy to introduce new functional groups onto the cyclobutane core or to initiate ring-opening reactions, leading to the formation of more complex acyclic or larger cyclic systems.

For instance, the reaction of strained bicyclic systems, which can be conceptually related to the reactivity of the cyclobutane ring, with various nucleophiles such as amines, alcohols, thiols, and carboxylic acids has been explored. nih.gov This approach allows for the direct installation of the cyclobutane moiety onto diverse molecular scaffolds. nih.gov

Ring-opening reactions of cyclobutane derivatives can be initiated by various reagents and conditions. For example, the Baeyer-Villiger oxidation of cyclobutanones, a reaction that can be applied to derivatives of this compound, results in the formation of γ-lactones. This transformation involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to ring expansion.

Another strategy involves the acid-catalyzed ring-opening of epoxides derived from cyclobutene (B1205218) precursors. The reaction of an epoxide with a carboxylic acid, for example, proceeds via nucleophilic attack of the carboxylate on one of the epoxide carbons, leading to the formation of a hydroxy ester. This type of transformation highlights the utility of the cyclobutane scaffold in accessing functionalized acyclic products.

C-H Functionalization Approaches to Cyclobutane Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted cyclobutanes, bypassing the need for pre-functionalized starting materials. nih.govnih.gov This approach involves the selective activation and transformation of otherwise inert C-H bonds.

Rhodium-catalyzed C-H insertion reactions have been successfully employed for the regio- and stereoselective functionalization of cyclobutanes. nih.gov By carefully selecting the catalyst, it is possible to direct the functionalization to specific positions on the cyclobutane ring, such as the C1 or C3 position. nih.gov For example, sterically demanding rhodium catalysts have been shown to favor C-H insertion at the most accessible secondary site (C3) of arylcyclobutanes, yielding 1,3-disubstituted products with high enantioselectivity. nih.gov Conversely, other catalyst systems can promote functionalization at the benzylic C1 position. nih.gov The cyclobutane substrates for these reactions can be readily prepared from cyclobutanone through Grignard addition followed by reduction. nih.gov

Palladium-catalyzed transannular γ-C-H arylation of cycloalkane carboxylic acids, including cyclobutane carboxylic acid, represents another significant advancement. nih.gov This method utilizes a directing group strategy, where the carboxylic acid moiety directs the palladium catalyst to activate a remote γ-C-H bond. nih.gov The use of specialized ligands, such as quinuclidine-pyridones, has been crucial for achieving high regioselectivity and yields in the arylation of the methylene C-H bonds of the cyclobutane ring. nih.gov This strategy provides a direct route to γ-arylated carbocycles, which are important scaffolds in medicinal chemistry. nih.gov

| Catalyst/Ligand | Functionalization Type | Position | Substrate | Product | Yield (%) | ee (%) |

| Rh₂(S-TCPTAD)₄ | C-H Insertion | C1 | Arylcyclobutane | 1,1-Disubstituted Cyclobutane | - | High |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H Insertion | C3 | Arylcyclobutane | 1,3-Disubstituted Cyclobutane | - | Up to 98 |

| PdCl₂(PhCN)₂ / Ligand L2 | Transannular C-H Arylation | γ-Methylene | Cyclobutane Carboxylic Acid | γ-Arylated Cyclobutane Carboxylic Acid | Good | - |

Photoredox Strain-Release Rearrangements

Visible-light photoredox catalysis has opened up new avenues for harnessing the strain energy of small rings. In the context of cyclobutane derivatives, this approach can initiate novel rearrangements and functionalizations under mild conditions.

Recent studies have shown that bicyclo[1.1.0]butanes (BCBs), which possess a highly strained central C-C bond, can undergo controlled ring-opening reactions when treated with vinyl diazoacetate under blue light irradiation. digitellinc.com This reaction proceeds in a regio- and diastereoselective manner to afford cyclopropyl-substituted cyclobutene products in near-quantitative yields. digitellinc.com While not directly involving this compound, this work demonstrates the potential of photoredox catalysis to manipulate strained ring systems. The mechanistic insights gained from these studies, suggesting an asynchronous concerted 'one-step-two-stage' mechanism, could be applicable to the design of new photoredox-mediated transformations of functionalized cyclobutanes. digitellinc.com The resulting cyclobutene products, featuring a quaternary carbon center and an attached cyclopropane, are valuable building blocks for further synthetic elaboration. digitellinc.com

Reaction Mechanisms and Reactivity of 3 Oxocyclobutanecarboxylic Acid

Mechanistic Investigations of Cyclobutane (B1203170) Ring Systems

The reactivity of cyclobutane derivatives is fundamentally influenced by the strained nature of the four-membered ring. This strain manifests in unique reaction pathways not typically observed in more stable five- or six-membered rings or acyclic systems.

Cyclobutane rings exhibit significant ring strain, a combination of angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com The internal C-C-C bond angles in a cyclobutane ring are approximately 90°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orgfiveable.me This deviation, known as angle strain or Baeyer strain, increases the molecule's potential energy, making it less stable compared to cyclopentane (B165970) or cyclohexane. libretexts.orgwikipedia.org

The total ring strain energy for cyclobutane is considerable, calculated to be around 26.3 kcal/mol. masterorganicchemistry.comwikipedia.org This high strain energy is a primary driver for its reactivity. masterorganicchemistry.com Reactions that lead to the opening of the cyclobutane ring are often thermodynamically favorable because they relieve this inherent strain. pharmaguideline.com For instance, the activation of C–C σ-bonds in cyclobutane rings can be achieved at electrophilic metal centers, a process facilitated by the relief of ring strain. nih.gov While relief of ring strain is a key thermodynamic driving force, it doesn't necessarily stabilize the transition state of the reaction. nih.gov

In addition to angle strain, cyclobutane also experiences torsional strain from the eclipsing interactions of hydrogen atoms on adjacent carbon atoms. libretexts.orgmasterorganicchemistry.com To alleviate some of this strain, the cyclobutane ring is not perfectly planar but adopts a puckered or "butterfly" conformation. masterorganicchemistry.com Despite this puckering, the molecule remains highly strained, and this "spring-loaded" nature contributes to its enhanced chemical reactivity. masterorganicchemistry.com

| Cycloalkane | Ring Size | Internal Bond Angle | Total Strain Energy (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 60° | 27.6 - 29 |

| Cyclobutane | 4 | ~90° | 26.3 |

| Cyclopentane | 5 | ~108° | 6.3 - 7.4 |

| Cyclohexane | 6 | ~109.5° (chair) | 0.0 - 1.3 |

Data derived from multiple sources discussing cycloalkane stability. libretexts.orgmasterorganicchemistry.comwikipedia.org

The cyclobutanone (B123998) moiety within 3-oxocyclobutanecarboxylic acid possesses dual reactivity, acting as both an electrophile and a nucleophile.

Electrophilic Character : The carbonyl carbon (C=O) is electron-deficient due to the high electronegativity of the oxygen atom, making it an electrophilic center. youtube.com It is susceptible to attack by nucleophiles, which are electron-rich species. youtube.com This is a fundamental reaction type for ketones. youtube.com In the context of a cyclobutane ring, nucleophilic attack on the carbonyl carbon is a common reaction. For example, in the reduction of a substituted cyclohexanone (B45756) (a related system), a small nucleophile like a hydride from sodium borohydride (B1222165) will attack the carbonyl carbon. youtube.com

Nucleophilic Character : The lone pairs of electrons on the carbonyl oxygen atom allow it to act as a nucleophile or a Lewis base. youtube.com This is most commonly observed in acid-catalyzed reactions where the oxygen atom attacks a proton (H+). youtube.comyoutube.com This protonation activates the carbonyl group, making the carbonyl carbon even more electrophilic and susceptible to attack by weak nucleophiles. libretexts.org

The resonance structure of a ketone illustrates this duality, with a partial positive charge on the carbon and a partial negative charge on the oxygen. youtube.com This inherent polarity is the basis for the cyclobutanone moiety's reactivity with a wide range of chemical reagents.

The carboxylic acid group is not merely a spectator; it actively participates in and influences the reactivity of the molecule. Its roles are multifaceted, ranging from directing functionalization to participating in intramolecular interactions.

The carboxylic acid can act as an internal proton source. Under certain conditions, such as decarboxylation, the carbonyl oxygen of the ketone can abstract the acidic proton from the carboxylic acid group in an intramolecular proton transfer. youtube.com Furthermore, the carboxylic acid group can form intermolecular hydrogen bonds. In the solid state, this compound forms hydrogen-bonded dimers where the carboxyl group of one molecule pairs with the carboxyl group of another. researchgate.net This type of interaction can influence the molecule's physical properties and crystalline structure.

In synthetic applications, the carboxylic acid functionality can serve as a directing group to control the site-selectivity of reactions. For instance, in palladium-catalyzed C-H activation reactions, the carboxyl group can coordinate to the metal catalyst, directing functionalization to a specific C-H bond, such as the transannular γ-position. nih.govresearchgate.net This strategy provides a powerful tool for the selective synthesis of functionalized carbocycles. nih.gov The carboxylic acid can be converted into other functional groups, such as amides, which can also act as directing groups for C-H functionalization reactions on the cyclobutane ring. acs.orgnih.gov

Key Reaction Classes of this compound

The unique structural features of this compound give rise to specific and synthetically useful reaction classes. Among the most significant are decarboxylative functionalization reactions, which leverage the inherent reactivity of both the carboxylic acid and the strained ring.

Decarboxylative functionalization is a powerful class of reactions that uses the readily available carboxylic acid group as a handle to introduce a wide variety of other functionalities, releasing carbon dioxide in the process. nih.gov These transformations are highly valuable in organic synthesis. princeton.edu

For this compound, these reactions are particularly effective. The presence of the ketone at the 3-position (a β-keto acid relative to the carboxyl group) facilitates decarboxylation. youtube.com A notable example is the decarboxylative xanthylation of this compound, which proceeds in high yield (85%) to produce a bifunctional cyclobutane derivative, a valuable building block in medicinal chemistry. nih.gov This reaction highlights the utility of using carboxylic acids as substrates for generating complex molecules. nih.gov

| Substrate | Reaction Type | Product | Yield |

|---|---|---|---|

| This compound | Decarboxylative Xanthylation | Bifunctional cyclobutane xanthate | 85% |

| Endo-norbornane-2-carboxylic acid | Decarboxylative Xanthylation | Exo-norbornane xanthate | 92% |

| Ibuprofen | Decarboxylative Xanthylation | Ibuprofen xanthate | - |

Data from a study on direct decarboxylative functionalization. nih.gov

A modern and powerful approach to decarboxylation involves hydrogen atom transfer (HAT). researchgate.net Traditional methods often require pre-activation of the carboxylic acid or the use of redox-active catalysts. princeton.edunih.gov In contrast, direct decarboxylation via HAT offers a redox-neutral pathway. nih.gov

The mechanism involves the abstraction of the hydrogen atom from the O-H bond of the carboxylic acid. nih.gov This is a challenging step due to the high bond dissociation energy of the carboxylic O-H bond (approx. 112 kcal/mol). nih.gov To overcome this barrier, highly reactive species, such as amidyl radicals generated from N-xanthylamides, are used. nih.gov The amidyl radical initiates the process by abstracting the carboxylic acid's hydrogen atom, generating a carboxyl radical. nih.govresearchgate.net This carboxyl radical is unstable and rapidly undergoes decarboxylation (loses CO₂) to form a cyclobutyl radical centered at the carbon that was attached to the carboxyl group. This radical can then be trapped by a suitable reagent (like the xanthate) to form the final functionalized product. nih.gov This HAT-based strategy has proven to be a versatile platform for the functionalization of a wide range of aliphatic carboxylic acids, including complex molecules and natural products. nih.govnih.gov

Nucleophilic Additions and Substitutions at the Carbonyl and Carboxyl Centers

The reactivity of this compound towards nucleophiles is centered on its two electrophilic sites: the carbonyl carbon and the carboxyl carbon. Nucleophilic attack on the carbonyl carbon proceeds via a standard addition mechanism, leading to the formation of a tetrahedral intermediate. This can be followed by protonation to yield a 3-hydroxycyclobutane derivative.

Nucleophilic acyl substitution at the carboxyl group, on the other hand, follows an addition-elimination pathway. The reaction is often initiated by activating the carboxylic acid to create a better leaving group, thereby facilitating the attack of a nucleophile. Common activating agents include thionyl chloride (SOCl₂) to form an acid chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) for amide bond formation.

A general representation of these reactions is as follows:

Table 1: General Nucleophilic Reactions of this compound

| Reaction Type | General Scheme | Product Type |

| Nucleophilic Addition | This compound + Nucleophile → | 3-Hydroxycyclobutane derivative |

| Nucleophilic Acyl Substitution | This compound + Activating Agent + Nucleophile → | Carboxylic acid derivative (e.g., ester, amide) |

It is important to note that the direct reaction of a carboxylic acid with an amine to form an amide can be challenging due to the acid-base reaction that forms an unreactive carboxylate salt. youtube.com Therefore, activating agents are crucial for efficient amide synthesis.

Reduction of the Ketone Functionality

The ketone functionality in this compound can be selectively reduced to a secondary alcohol, yielding 3-hydroxycyclobutanecarboxylic acid. The choice of reducing agent is critical to avoid the reduction of the carboxylic acid group.

Sodium borohydride (NaBH₄) is a mild reducing agent that is typically used for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups like carboxylic acids. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid to the corresponding diol.

The stereochemical outcome of the reduction can be influenced by the reaction conditions and the substrate. The reduction of ethyl 3-oxocyclobutanecarboxylate, for instance, can lead to a mixture of cis- and trans-3-hydroxycyclobutanecarboxylate isomers. The stereoselective synthesis of the cis-isomer is of particular interest in the synthesis of various biologically active molecules. nih.gov

Table 2: Reduction of this compound Derivatives

| Substrate | Reducing Agent | Product | Key Features |

| This compound | Sodium Borohydride (NaBH₄) | cis- and trans-3-Hydroxycyclobutanecarboxylic acid | Selective reduction of the ketone. |

| Ethyl 3-oxocyclobutanecarboxylate | Yeast | (S)-(+)-Ethyl 3-hydroxybutanoate (example of a similar β-keto ester reduction) | Enantioselective reduction. ethz.ch |

Condensation Reactions with Amines and Alcohols

This compound readily undergoes condensation reactions with alcohols and amines to form the corresponding esters and amides. These reactions are fundamental in modifying the carboxylic acid moiety and introducing new functional groups.

Fischer Esterification: The reaction of this compound with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) leads to the formation of an ester. This is a reversible equilibrium-driven process. To achieve high yields, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. patsnap.com

Amide Formation: The synthesis of amides from this compound typically requires the use of coupling reagents to activate the carboxylic acid. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are commonly employed. fishersci.co.ukgrowingscience.com These reagents facilitate the formation of an active ester intermediate, which then readily reacts with a primary or secondary amine to form the amide bond. fishersci.co.uk

Table 3: Condensation Reactions of this compound

| Reaction Type | Reagents | Product |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | 3-Oxocyclobutanecarboxylate Ester |

| Amide Coupling | Amine, Coupling Agent (e.g., HATU, DCC) | 3-Oxocyclobutane Carboxamide |

Ring Expansion and Rearrangement Reactions

The strained four-membered ring of this compound and its derivatives can undergo ring expansion and rearrangement reactions to form more stable five-membered ring systems.

One notable example is the Tiffeneau–Demjanov rearrangement . This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. youtube.com In the context of this compound, a synthetic precursor such as 3-hydroxy-1-aminomethylcyclobutane-1-carboxylic acid would be required. Diazotization of the primary amine would generate a carbocation, which could then trigger a ring expansion to a cyclopentanone (B42830) derivative.

Another potential rearrangement is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a ketone to an ester or a lactone using a peroxyacid. For a cyclic ketone like this compound, this would lead to the formation of a lactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.

Stereoselective Transformations and Chiral Inductions

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry. Stereoselective transformations can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

Asymmetric Reduction: The stereoselective reduction of the ketone in this compound or its esters can produce chiral 3-hydroxycyclobutane derivatives. This can be accomplished using chiral reducing agents or by employing enzymes like yeast, which can exhibit high enantioselectivity in the reduction of β-keto esters. ethz.ch The synthesis of cis-3-hydroxycyclobutanecarboxylic acid derivatives with high stereoselectivity has been reported. nih.gov

Chiral Auxiliaries: Chiral auxiliaries can be attached to the carboxylic acid functionality to direct the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be cleaved to yield the chiral product.

The development of stereoselective methods for the synthesis of substituted cyclobutanes is an active area of research, with applications in the preparation of non-natural amino acids and other complex molecules. rsc.org

Advanced Spectroscopic and Computational Analysis of 3 Oxocyclobutanecarboxylic Acid

Elucidation of Molecular Structure and Conformation

The determination of the precise molecular geometry and preferred conformation of 3-oxocyclobutanecarboxylic acid is crucial for understanding its reactivity and interactions. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy serve as the primary tools for this purpose, offering insights into the solid-state and solution-state structures, respectively.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has provided a definitive view of the solid-state structure of this compound, revealing key details about its ring conformation and intermolecular interactions. pdx.edulibretexts.org The analysis shows that the molecule adopts a chiral conformation in the crystal lattice. pdx.edulibretexts.org

The four-membered cyclobutane (B1203170) ring is not planar, a common feature that alleviates the eclipsing strain of substituents on adjacent carbons. libretexts.org It exhibits a shallow fold of 14.3° along a line connecting the two carbons alpha to the ketone group (C2 and C4). pdx.edu In the crystalline state, molecules of this compound form centrosymmetric hydrogen-bonded dimers. pdx.edu This pairing occurs between the carboxylic acid groups of two molecules, with an O···O distance of 2.6392 (12) Å and a nearly linear O—H···O angle of 175.74 (15)°. pdx.edu This dimerization is a common structural motif for carboxylic acids. pdx.educhemicalbook.com

The dihedral angle between the plane of the carboxyl group and the plane of the ketone group is 69.40 (5)°. pdx.edu The internal angles of the cyclobutane ring are not equivalent, with the angle at the carbonyl carbon being the largest at 92.88 (9)°, reflecting the strain within the four-membered ring. pdx.edu

| Parameter | Value |

| Ring Puckering Angle | 14.3 (1)° pdx.edu |

| O···O Hydrogen Bond Distance | 2.6392 (12) Å pdx.edu |

| O—H···O Hydrogen Bond Angle | 175.74 (15)° pdx.edu |

| Carboxyl/Ketone Dihedral Angle | 69.40 (5)° pdx.edu |

| Internal Ring Angle (at C=O) | 92.88 (9)° pdx.edu |

| Internal Ring Angle (at C2) | 88.37 (9)° pdx.edu |

| Internal Ring Angle (at C4) | 87.33 (9)° pdx.edu |

Table 1: Selected Crystallographic Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. For this compound, NMR helps to understand the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides information about the protons in the molecule. The acidic proton of the carboxylic acid group is typically highly deshielded and appears far downfield, often in the 10-12 ppm region, as a broad singlet due to hydrogen bonding and exchange. libretexts.orggoogle.com Protons on carbons adjacent to a carboxylic acid generally absorb in the 2-3 ppm range. libretexts.orggoogle.com

For this compound, specific ¹H NMR data has been reported in a patent for its synthesis. ias.ac.in The analysis, presumably in a solvent capable of hydrogen bonding, identified the signals corresponding to the different protons on the cyclobutane ring.

| Proton | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 12.01 | s (singlet) |

| Ring CH₂ | 3.43 - 3.51 | m (multiplet) |

| Ring CH₂ and CH | 3.26 - 3.40 | m (multiplet) |

Table 2: ¹H NMR Spectral Data for this compound. Data sourced from a patent document. ias.ac.in

Detailed, publicly available ¹³C NMR spectral data for this compound is not extensively reported in peer-reviewed literature. However, based on general principles, the carbonyl carbon of the ketone would be expected in the 190-210 ppm region, while the carbonyl carbon of the carboxylic acid is typically found between 160-180 ppm. libretexts.org The carbons of the cyclobutane ring would appear further upfield.

Vibrational Spectroscopy for Functional Group Identification and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing intermolecular forces like hydrogen bonding by analyzing the vibrations of molecular bonds.

Infrared (IR) Spectroscopy for Carbonyl Stretches and Hydrogen Bonding

IR spectroscopy of this compound clearly identifies its two distinct carbonyl groups and confirms the hydrogen-bonded dimeric structure suggested by X-ray crystallography. pdx.edu The spectrum shows two widely separated carbonyl (C=O) stretching peaks. The peak at a higher frequency is attributed to the strained ketone in the four-membered ring, while the lower frequency peak corresponds to the carbonyl in the hydrogen-bonded carboxylic acid dimer. pdx.edursc.org The strain of the cyclobutane ring increases the frequency of the ketone's C=O stretch compared to a typical acyclic ketone. researchgate.net

The positions of these peaks vary slightly between the solid state (in a KBr pellet) and in a chloroform (B151607) solution, but the significant separation is maintained, indicating that the dimeric structure predominates even in a non-polar solvent. pdx.edu The broad O-H stretch characteristic of a carboxylic acid dimer is also a key feature, typically appearing as a very broad band from 3300-2500 cm⁻¹. chemicalbook.comrsc.org

| Vibrational Mode | Solid State (KBr, cm⁻¹) | Solution (CHCl₃, cm⁻¹) |

| Ketone C=O Stretch | 1786 pdx.edu | 1797 pdx.edu |

| Carboxyl Dimer C=O Stretch | 1696 pdx.edu | 1709 pdx.edu |

Table 3: Carbonyl Stretching Frequencies for this compound.

Raman Spectroscopy Applications

While specific experimental Raman spectra for this compound are not widely available in the literature, the technique offers complementary information to IR spectroscopy. Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations.

For this molecule, Raman spectroscopy would be useful for analyzing the symmetric stretching of the C=O bond in the centrosymmetric dimer, a vibration that is typically inactive in the IR spectrum. researchgate.net It could also provide detailed information on the skeletal vibrations of the cyclobutane ring. Studies on other carboxylic acids have shown that Raman spectroscopy can be used to investigate the equilibrium between monomeric and dimeric forms and to determine pKa values by tracking the intensity changes of bands corresponding to the protonated (COOH) and deprotonated (COO⁻) forms at varying pH.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of molecules. For this compound, the molecular weight has been determined to be 114.10 g/mol . nih.govsigmaaldrich.comscbt.combldpharm.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides valuable information about the molecule's structure. For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-OH, resulting in a peak at M-17) and the loss of the entire carboxyl group (-COOH, resulting in a peak at M-45). libretexts.org In the case of this compound, the loss of the acidic proton is also a frequently observed fragmentation, leading to a significant peak at one mass unit less than the molecular ion. youtube.com

The fragmentation of cyclic compounds can be complex. Cyclic alkanes often exhibit a more intense molecular ion peak due to the stability of the ring structure. whitman.edu The fragmentation of the cyclobutane ring in this compound is influenced by the presence of the keto and carboxylic acid functional groups. The fragmentation of dicarboxylic and tricarboxylic acids has been studied in detail, revealing that the positions of decarboxylation can be identified through isotopic labeling experiments. nih.gov While specific detailed fragmentation studies on this compound are not extensively published, general principles suggest that fragmentation would likely involve cleavage adjacent to the carbonyl group and within the cyclobutane ring, influenced by the stability of the resulting fragments. libretexts.orgwhitman.edu A synthesis method for this compound was confirmed using mass spectrometry, among other techniques. google.com

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Weight | 114.10 g/mol | nih.govsigmaaldrich.comscbt.combldpharm.com |

| Exact Mass | 114.031694049 Da | nih.gov |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level. These methods complement experimental data and offer insights that are often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comrsc.org DFT calculations can determine the distribution of electrons within a molecule, providing insights into its reactivity and stability. researchgate.net By analyzing parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, researchers can predict how a molecule will interact with other chemical species. nih.gov For instance, DFT has been successfully applied to study the antioxidant action of various compounds by calculating reaction enthalpies for different mechanisms. researchgate.net The B3LYP functional is a popular choice in DFT calculations due to its balance of computational cost and accuracy in predicting molecular geometries and bond energies. researchgate.net The electronic properties of organic-inorganic hybrid perovskites have been successfully analyzed using DFT, highlighting the importance of including van der Waals interactions for accurate descriptions. rsc.org

Computational chemistry allows for the detailed modeling of chemical reaction pathways, including the identification of transition states. mdpi.com Transition states are high-energy intermediates that connect reactants to products, and their characterization is crucial for understanding reaction mechanisms and kinetics. By mapping the potential energy surface of a reaction, chemists can predict the most likely reaction pathways and calculate activation energies. This information is invaluable for designing new synthetic routes and optimizing reaction conditions. For example, DFT methods have been employed to study the mechanisms of 1,3-dipolar cycloaddition reactions, providing a deeper understanding of the factors controlling reactivity and selectivity. mdpi.com

Computational methods, particularly DFT, are extensively used to predict various spectroscopic properties, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govunibo.it These predicted spectra can be compared with experimental data to confirm the structure of a molecule and to aid in the assignment of spectral features. nih.gov For example, the vibrational frequencies of a molecule can be calculated and then scaled to improve agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared to experimental values. nih.gov This synergy between computational prediction and experimental measurement is a powerful tool in chemical analysis. unibo.itrsc.org

The four-membered ring of cyclobutane is not planar and undergoes a process called ring puckering or inversion. nih.gov Computational studies using high-level ab initio methods have been employed to investigate the structure and ring-puckering properties of cyclobutane. nih.govresearchgate.net These calculations have revealed that the inversion barrier is a consequence of electronic delocalization rather than just torsional strain. nih.gov The puckering of the ring in this compound is influenced by the sp2 hybridized carbon of the ketone group, resulting in a shallower fold compared to unsubstituted cyclobutane. nih.gov

Carbocations are important reactive intermediates in many organic reactions. slideshare.netlibretexts.org They are positively charged species that are generally unstable. slideshare.net The stability of carbocations is influenced by factors such as inductive effects, hyperconjugation, and resonance. youtube.com Computational methods can be used to study the structure and stability of carbocation intermediates that may be formed during reactions involving this compound. Understanding the relative stabilities of potential carbocation intermediates can help predict reaction outcomes and the likelihood of rearrangement reactions. libretexts.org

Applications of 3 Oxocyclobutanecarboxylic Acid in Complex Molecule Synthesis

Medicinal Chemistry and Drug Development Precursors

The unique structural features of 3-oxocyclobutanecarboxylic acid have positioned it as a crucial intermediate in the development of various therapeutic agents. arborpharmchem.comchemicalbook.com Its utility spans across multiple disease areas, including inflammatory conditions, cancer, and cardiovascular diseases. arborpharmchem.comchemicalbook.comgoogle.com

This compound is a key intermediate in the synthesis of several classes of enzyme inhibitors. arborpharmchem.comchemicalbook.comgoogle.com Notably, it is utilized in the preparation of Janus kinase (JAK) inhibitors. arborpharmchem.comchemicalbook.comgoogle.com JAK inhibitors are a class of drugs that modulate the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases, as well as some cancers. nih.gov The cyclobutane (B1203170) moiety derived from this compound can provide conformational restriction to the inhibitor, which can lead to improved potency and selectivity. nih.gov

The compound also serves as a precursor for Cholesteryl Ester Transfer Protein (CETP) inhibitors. arborpharmchem.comchemicalbook.comgoogle.com CETP is involved in the transfer of cholesteryl esters and triglycerides between lipoproteins, and its inhibition is a strategy for raising high-density lipoprotein (HDL) cholesterol levels. nih.govnih.govmdpi.com

Furthermore, this compound is widely used in the synthesis of various other kinase inhibitors. arborpharmchem.comchemicalbook.comgoogle.com Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The cyclobutane ring can be a key structural element in designing selective kinase inhibitors.

A significant application of this compound is its role as a precursor in the synthesis of abrocitinib. chemicalbook.com Abrocitinib is a Janus kinase (JAK1) inhibitor approved for the treatment of moderate-to-severe atopic dermatitis. chemicalbook.comnih.gov The synthesis of this drug highlights the importance of this compound in constructing complex, biologically active molecules for treating chronic inflammatory conditions. chemicalbook.com

This compound is a valuable building block for the synthesis of thrombin inhibitors and various antitumor drugs. arborpharmchem.comchemicalbook.comgoogle.comgoogle.com Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for preventing and treating thrombosis. nih.gov The unique geometry of the cyclobutane ring can be exploited to design potent and selective thrombin inhibitors. In the realm of oncology, the compound is used to create novel molecular scaffolds for anticancer agents that may target various pathways involved in tumor growth and proliferation. arborpharmchem.comchemicalbook.comgoogle.comgoogle.comnih.gov

The versatility of this compound extends to its use as an intermediate in the synthesis of ACK1 (Activated CDC42 Kinase 1) antibodies and MDM2 (Murine Double Minute 2) antagonists. arborpharmchem.comchemicalbook.comgoogle.com ACK1 is a non-receptor tyrosine kinase implicated in cancer progression, making it an attractive therapeutic target. MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition can restore p53 function in cancer cells.

This compound can be used in the synthesis of β-amino acid derivatives. pragmetis.com β-amino acids are important structural motifs found in various natural products and pharmaceuticals. nih.govnih.gov They are often incorporated into peptides to increase their metabolic stability and to create specific secondary structures. nih.gov The synthesis of β-amino acid derivatives from this compound opens avenues for creating novel peptidomimetics and other bioactive molecules. nih.govillinois.eduresearchgate.net

The incorporation of a cyclobutane ring into drug candidates can offer several advantages, including increased metabolic stability, conformational restriction, and improved binding affinity to target proteins. nih.govnih.gov this compound serves as a readily available starting material for introducing this four-membered ring system into a wide range of small molecule drug candidates. nih.govnih.govopenmedicinalchemistryjournal.com The puckered nature of the cyclobutane ring provides a three-dimensional scaffold that can be strategically functionalized to interact with biological targets in a highly specific manner. nih.gov

Agrochemical Development

The global need for more effective and environmentally benign crop protection solutions has driven research into novel chemical entities. The strained cyclobutane ring and the dual functionality of this compound make it an attractive starting material for the synthesis of new pesticides and other agents for crop protection. lookchem.com

This compound serves as a key building block in the agrochemical industry for the generation of innovative pesticides. lookchem.com The incorporation of the cyclobutane motif is a strategy to access novel chemical spaces, potentially leading to compounds with improved efficacy, selectivity, and better environmental profiles. While specific, commercially available pesticides derived directly from this compound are not extensively documented in publicly available literature, its role as a versatile intermediate is acknowledged. guidechem.com The synthesis of complex molecules for pesticide applications, such as substituted succinimide (B58015) derivatives, highlights the industry's interest in cyclic scaffolds for creating new active ingredients. googleapis.com The reactivity of the keto and carboxyl groups on the cyclobutane ring allows for a variety of chemical modifications, enabling the creation of a diverse library of potential agrochemicals.

Materials Science and Specialty Chemicals

The versatility of this compound extends to the field of materials science, where it is used in the production of specialty chemicals, including those for advanced applications like organic electronics, as well as for additives, coatings, and polymers. lookchem.com

This compound is identified as a useful intermediate in the synthesis of organic materials for applications in organic light-emitting diodes (OLEDs). 001chemical.com The development of new materials is a critical area of research for improving the efficiency, stability, and color purity of OLED displays and lighting. The field actively seeks to synthesize novel organic molecules with specific electronic and photophysical properties. oled-info.com While detailed synthetic pathways in peer-reviewed literature for specific OLED materials originating from this compound are proprietary, its role as a precursor suggests it is used to build the larger, complex organic molecules that form the emissive and charge-transport layers in OLED devices. The rigid, non-planar cyclobutane core can be used to control the packing of molecules in the solid state, which is a crucial factor in the performance of an OLED.

The chemical functionalities of this compound allow for its incorporation into polymers, making it a valuable component for creating specialized coatings and additives. lookchem.com Carboxylic acid groups are often used to modify polymers to enhance properties such as adhesion, solubility, or for further chemical reactions. For instance, research into polymer coatings for medical devices, such as drug-eluting stents, has utilized carboxylic acid functionalized polymers to covalently attach therapeutic agents, controlling their release. core.ac.uk Similarly, carboxylic acid-terminated polymers are key intermediates in the synthesis of block copolymers, which are used to create materials with unique, self-assembling properties. frontiersin.org this compound provides a compact, cyclic core for such functionalization, potentially imparting rigidity and specific thermal properties to the resulting polymer.

Advanced Synthetic Building Block in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in medicinal chemistry and materials science to create libraries of structurally diverse small molecules. nih.gov This approach aims to explore new areas of chemical space to identify compounds with novel biological activities or material properties.

The synthesis of polysubstituted cyclobutanes is a significant goal in organic chemistry, as these motifs are found in numerous natural products and drug molecules. rsc.orgnih.gov The strained four-membered ring offers a unique three-dimensional structure that is of great interest in drug design. This compound, as a readily available functionalized cyclobutanone (B123998), is a key precursor for these advanced synthetic applications. mdpi.com

Modern synthetic methods, such as photoredox-catalyzed reactions, are employed to create densely substituted cyclobutanes from precursors like bicyclo[1.1.0]butanes and cyclobutenes, which can be derived from cyclobutanone derivatives. rsc.orgnih.govresearchgate.net These strategies allow for the controlled and modular construction of complex cyclobutane scaffolds. For example, a photoredox-catalyzed strain-release/ nih.govnih.gov-rearrangement cascade has been developed for the efficient synthesis of an array of structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes. rsc.orgnih.gov The ability to introduce multiple substituents with defined stereochemistry is a hallmark of these advanced methods. The functional handles of this compound (the ketone and the carboxylic acid) provide ideal anchor points for the elaboration into these more complex, polysubstituted systems, making it a foundational building block for diversity-oriented synthesis campaigns targeting this important class of molecules.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis, including the construction of complex heterocyclic scaffolds. Its inherent functionalities, a ketone and a carboxylic acid within a strained four-membered ring, provide reactive sites for a variety of cyclization reactions. While specific literature detailing the direct use of this compound for a wide array of heterocyclic systems is not extensively documented, its structural motif as a γ-ketoacid provides a strong basis for its application in forming six-membered heterocyclic rings, particularly pyridazinones, through well-established synthetic routes.

The reaction of a γ-ketoacid with hydrazine (B178648) hydrate (B1144303) is a classic and reliable method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. In this reaction, the hydrazine, a dinucleophile, reacts with the two electrophilic centers of the γ-ketoacid: the carbonyl carbon of the ketone and the carbonyl carbon of the carboxylic acid. The initial step typically involves the formation of a hydrazone with the ketone functionality. Subsequent intramolecular condensation between the remaining hydrazino group and the carboxylic acid moiety leads to the formation of the six-membered dihydropyridazinone ring with the elimination of a water molecule.

This cyclocondensation reaction is a cornerstone in the synthesis of pyridazinone derivatives, which are recognized as important pharmacophores in medicinal chemistry. The general transformation can be represented as follows:

General Reaction Scheme:

This reaction would theoretically lead to the formation of a spiro-heterocyclic system, specifically a spiro[cyclobutane-1,6'-tetrahydropyridazine]-3,3'-dione. The resulting spiro-pyridazinone would be a novel heterocyclic scaffold with potential applications in drug discovery and materials science.

The following table outlines the expected reactants and products for this type of transformation, based on established principles of heterocyclic synthesis.

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

| This compound | Hydrazine hydrate | Spiro[cyclobutane-1,6'-tetrahydropyridazine]-3,3'-dione | Pyridazinone |

| This compound | Phenylhydrazine | 2'-Phenyl-spiro[cyclobutane-1,6'-tetrahydropyridazine]-3,3'-dione | Pyridazinone |

| This compound | Thiourea | Spiro[cyclobutane-1,6'-dihydropyrimidine]-2'-thione-3,4'-dione | Pyrimidine |

| This compound | Urea | Spiro[cyclobutane-1,6'-dihydropyrimidine]-2',3,4'-trione | Pyrimidine |

Further research and experimental validation are necessary to fully explore the scope and potential of this compound in the synthesis of these and other novel heterocyclic compounds. The unique conformational constraints of the cyclobutane ring fused in a spirocyclic manner to a heterocycle could impart interesting and valuable properties to the resulting molecules.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic routes to 3-oxocyclobutanecarboxylic acid and its derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. digitellinc.comgoogle.com Current research efforts are directed towards the development of "green" and sustainable alternatives that minimize environmental impact and enhance process safety.

Key areas of investigation include:

Catalytic Methods: The development of novel catalytic systems that can promote the desired transformations with high efficiency and selectivity under milder conditions. This includes the use of earth-abundant metal catalysts and organocatalysts.

Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on petrochemical sources.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. A notable example is the [2+2] photocycloaddition of two olefins to construct the cyclobutane (B1203170) core. researchgate.net

Safer Solvents and Reagents: Replacing toxic solvents and reagents with more environmentally friendly alternatives. For instance, avoiding the use of highly toxic substances like osmium tetroxide and propadiene is a key goal. google.com

A comparative analysis of different synthetic routes highlights the trade-offs between yield, cost, and environmental impact. For example, while ozonolysis can offer high selectivity, it requires specialized equipment and cryogenic conditions. In contrast, methods based on cyclocondensation and hydrolysis may offer a better balance for large-scale production. The application of green chemistry principles and metrics, such as the E-factor and Process Mass Intensity (PMI), is crucial for evaluating and comparing the sustainability of different synthetic approaches. scientist.comtudelft.nl

Exploration of Novel Catalytic Transformations for this compound

The reactivity of the ketone and carboxylic acid functional groups, combined with the strained cyclobutane ring, makes this compound a versatile substrate for a wide range of chemical transformations. Researchers are actively exploring novel catalytic methods to functionalize this scaffold and generate a diverse library of derivatives.

Emerging research in this area includes:

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions, leading to the synthesis of enantiomerically pure cyclobutane derivatives. This is particularly important for pharmaceutical applications where stereochemistry plays a critical role in biological activity. chemistryviews.org

C-H Activation: Direct functionalization of the C-H bonds of the cyclobutane ring offers a more atom-economical and efficient way to introduce new substituents.

Photoredox Catalysis: Visible-light-induced reactions provide a mild and powerful tool for a variety of transformations, including cycloadditions and the formation of complex molecular architectures. researchgate.netchemistryviews.org For example, a visible-light-induced [2+2] cycloaddition has been used to synthesize highly substituted cyclobutanes. researchgate.net

Enzymatic Transformations: The use of enzymes as biocatalysts can offer high selectivity and efficiency under mild, environmentally friendly conditions.

These catalytic strategies are expanding the synthetic toolbox for manipulating the this compound core, enabling the creation of novel molecules with unique properties and potential applications.

Expansion of Applications in Chemical Biology and Material Science

The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of new molecules in chemical biology and material science.

In chemical biology , this compound and its derivatives are being explored as:

Scaffolds for Drug Discovery: The cyclobutane unit can serve as a bioisostere for other cyclic systems or as a conformational constraint to improve the binding affinity and selectivity of drug candidates. nih.govwikipedia.org It is a key intermediate in the synthesis of various pharmaceuticals, including inhibitors of kinases and other enzymes. chemicalbook.comgoogle.com For instance, it is a precursor for Abrocitinib, a drug used to treat atopic dermatitis. smolecule.com

Probes for Studying Biological Processes: Labeled derivatives of this compound can be used to investigate enzyme mechanisms, protein-protein interactions, and other biological phenomena.

In material science , the unique properties of cyclobutane-containing molecules are being harnessed to create novel materials with advanced functionalities:

Polymers and Coatings: The incorporation of the cyclobutane motif into polymer backbones can influence their thermal, mechanical, and optical properties. lookchem.com

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound can serve as intermediates in the synthesis of materials for OLEDs. smolecule.com

Liquid Crystals: The rigid nature of the cyclobutane ring can be exploited in the design of new liquid crystalline materials.

The versatility of this compound also extends to the agrochemical industry, where it is used in the synthesis of novel pesticides and crop protection agents. lookchem.com

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are playing an increasingly important role in the design and development of new this compound derivatives. These tools allow researchers to predict the properties and behavior of molecules before they are synthesized in the lab, saving time and resources.

Key computational approaches include: